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Compound of Interest

Compound Name: JNJ-28312141

Cat. No.: B608210 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals working on the medicinal

chemistry optimization of JNJ-28312141 and related analogs.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JNJ-28312141?

A1: JNJ-28312141 is a potent, orally active inhibitor of the colony-stimulating factor-1 receptor

(CSF-1R), also known as FMS, a member of the type III family of receptor tyrosine kinases.[1]

It also exhibits inhibitory activity against the closely related FMS-like receptor tyrosine kinase-3

(FLT3).[1][2] By inhibiting CSF-1R, JNJ-28312141 disrupts the signaling pathway responsible

for the differentiation, proliferation, and survival of macrophages and osteoclasts.[2][3] This

makes it a potential therapeutic agent for solid tumors, bone metastases, and acute myeloid

leukemia.[1][2]

Q2: What was the starting point for the medicinal chemistry optimization of JNJ-28312141?

A2: The optimization campaign for JNJ-28312141 began with a class of potent arylamide

inhibitors of CSF-1R.[1] The lead compounds, exemplified by structures 8 and 21 in the primary

literature, were optimized to enhance pharmacokinetic and pharmacodynamic properties and to

mitigate potential toxicological liabilities.[1]

Q3: What are the key structural features of JNJ-28312141 responsible for its activity?
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A3: The chemical structure of JNJ-28312141 is 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-

[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide monohydrochloride.

[1] The core structure consists of a central phenyl ring substituted with a cyclohexenyl group

and a piperidinyl moiety, attached to a 4-cyano-1H-imidazole-2-carboxamide. Structure-activity

relationship (SAR) studies that led to JNJ-28312141 focused on modifications of the piperidine

ring to improve properties like solubility and metabolic stability.

Troubleshooting Guides
Problem 1: Low in vitro potency of newly synthesized analogs.

Possible Cause: The modifications to the chemical scaffold may have disrupted key binding

interactions with the CSF-1R kinase domain.

Troubleshooting Steps:

Verify Target Engagement: Confirm that the new analogs are binding to CSF-1R. This can

be done using a biochemical kinase assay measuring the phosphorylation of a synthetic

peptide substrate.[1]

Review SAR Data: Compare the structural modifications of your analog with the

established SAR for this class of inhibitors. The N-acyl group on the piperidine was found

to be crucial for potency. For instance, replacing the (dimethylamino)acetyl group with

other moieties can significantly impact activity.

Computational Modeling: If available, use molecular docking simulations to visualize the

binding mode of your analog within the CSF-1R active site and compare it to that of JNJ-
28312141.

Problem 2: Poor pharmacokinetic profile (e.g., low oral bioavailability, high clearance) of an

otherwise potent analog.

Possible Cause: The analog may have suboptimal physicochemical properties, such as poor

solubility or high metabolic liability. The optimization of JNJ-28312141 specifically aimed to

improve these druglike properties.

Troubleshooting Steps:
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Assess Physicochemical Properties: Experimentally determine the aqueous solubility and

lipophilicity (LogP/LogD) of your analog.

In Vitro ADME Assays: Conduct early-stage absorption, distribution, metabolism, and

excretion (ADME) assays. This includes metabolic stability studies using liver microsomes

to identify potential metabolic soft spots.

Pro-drug Strategies: If the issue is primarily low solubility, consider designing pro-drug

versions of your analog to enhance absorption.

Problem 3: Off-target activity or cellular toxicity.

Possible Cause: The analog may be inhibiting other kinases or cellular targets, leading to

toxicity. JNJ-28312141 itself has known off-target activity against kinases like KIT, AXL,

TRKA, and LCK at higher concentrations.[1]

Troubleshooting Steps:

Kinase Selectivity Profiling: Screen your analog against a panel of kinases to determine its

selectivity profile. This will help identify any significant off-target interactions.[1]

Cytotoxicity Assays: Perform cytotoxicity assays using relevant cell lines to assess the

therapeutic window of your compound.

Structural Modifications: If off-target activity is a concern, consider structural modifications

guided by the kinase selectivity data to improve specificity for CSF-1R.

Data Summary
In Vitro Potency and Selectivity of JNJ-28312141
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Target Kinase IC₅₀ (µmol/L)

CSF-1R 0.00069

KIT 0.005

AXL 0.012

TRKA 0.015

FLT3 0.030

LCK 0.088

Data sourced from Manthey et al., 2009.[1]

Cellular Activity of JNJ-28312141
Cell-Based Assay IC₅₀ (µmol/L)

CSF-1-induced CSF-1R phosphorylation (HEK

cells)
0.005

CSF-1-dependent proliferation (mouse

macrophages)
0.003

CSF-1-induced MCP-1 expression (human

monocytes)
0.003

Data sourced from Manthey et al., 2009.[1]

Experimental Protocols
1. CSF-1R Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against CSF-1R kinase.

Methodology: The assay measures the phosphorylation of a synthetic peptide substrate

(SYEGNSYTFIDPTQ), which is equivalent to the CSF-1R activation loop sequence (amino

acids 555-568).[1]
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Reaction Mixture (10 µL final volume):

100 mmol/L HEPES (pH 7.5)

1 mmol/L DTT

0.01% Tween 20

2% DMSO (vehicle for test compounds)

308 µmol/L SYEGNSYTFIDPTQ peptide

1 mmol/L ATP

5 mmol/L MgCl₂

0.7 nmol/L recombinant CSF-1R kinase domain (amino acids 538-972)

Procedure:

Add the test compound (dissolved in DMSO) to the reaction mixture.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at room temperature for a specified time.

Stop the reaction and quantify the amount of phosphorylated peptide, typically using a

fluorescence-based method or mass spectrometry.

Calculate the IC₅₀ value by plotting the percent inhibition against the compound

concentration.

2. Cellular CSF-1R Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit CSF-1-induced autophosphorylation

of CSF-1R in a cellular context.

Methodology:
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Cell Line: Human Embryonic Kidney (HEK) cells transfected to express human CSF-1R.[1]

Procedure:

Plate the CSF-1R-HEK cells and allow them to adhere.

Pre-treat the cells with various concentrations of the test compound for 30 minutes.[1]

Stimulate the cells with 25 ng/mL of recombinant human CSF-1 for 10 minutes.[1]

Lyse the cells and collect the protein lysates.

Analyze the lysates by immunoblotting (Western blot) using antibodies specific for

phosphorylated CSF-1R and total CSF-1R.

Quantify the band intensities to determine the extent of inhibition of CSF-1R

phosphorylation and calculate the IC₅₀ value.
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Caption: A flowchart of the iterative medicinal chemistry optimization process.
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Caption: The CSF-1R signaling pathway and the point of inhibition by JNJ-28312141.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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